molecular formula C24H20N2O4S3 B11504622 (1Z)-1-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl thiophene-2-carboxylate

(1Z)-1-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl thiophene-2-carboxylate

Cat. No.: B11504622
M. Wt: 496.6 g/mol
InChI Key: UXDLMZNGVXTRAP-ZPHPHTNESA-N
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Description

The compound (1Z)-1-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl thiophene-2-carboxylate is a complex organic molecule featuring multiple functional groups, including thiazolidinone, pyrroloquinoline, and thiophene carboxylate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thiazolidinone ring: This can be achieved by reacting an appropriate thioamide with an α-haloketone under basic conditions.

    Construction of the pyrroloquinoline core: This step often involves a cyclization reaction, where a suitable precursor undergoes intramolecular condensation.

    Attachment of the thiophene carboxylate: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using a thiophene boronic acid or halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone and pyrroloquinoline moieties.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution reagents: Halogens (Br₂, Cl₂), nitrating agents (HNO₃).

Major Products

    Oxidation products: Sulfoxides or sulfones from the thiazolidinone ring.

    Reduction products: Alcohols or amines from the reduction of carbonyl groups.

    Substitution products: Halogenated or nitrated derivatives of the thiophene ring.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its multiple coordination sites.

    Material Science: Its unique structure makes it a candidate for organic semiconductors or photovoltaic materials.

Biology and Medicine

    Antimicrobial Activity: The thiazolidinone moiety is known for its antimicrobial properties, making this compound a potential candidate for new antibiotics.

    Anticancer Research: The pyrroloquinoline core has been studied for its anticancer activity, potentially inhibiting specific enzymes or pathways involved in cancer cell proliferation.

Industry

    Dye and Pigment Production: The compound’s conjugated system can be exploited in the synthesis of dyes and pigments.

    Pharmaceuticals: Its complex structure allows for the design of novel drugs with specific biological activities.

Mechanism of Action

The compound exerts its effects through various mechanisms depending on its application:

    Antimicrobial Action: It may inhibit bacterial enzymes or disrupt cell membrane integrity.

    Anticancer Action: It could interfere with DNA replication or inhibit key signaling pathways in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Known for their antimicrobial and anti-inflammatory properties.

    Pyrroloquinolines: Studied for their anticancer and antiviral activities.

    Thiophene Carboxylates: Used in organic electronics and as intermediates in pharmaceutical synthesis.

Uniqueness

This compound’s uniqueness lies in its combination of these three moieties, which imparts a broad spectrum of potential activities and applications. Its structural complexity allows for multiple points of chemical modification, making it a versatile scaffold for drug development and material science.

Properties

Molecular Formula

C24H20N2O4S3

Molecular Weight

496.6 g/mol

IUPAC Name

[(3Z)-3-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-9,11,11-trimethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-6-yl] thiophene-2-carboxylate

InChI

InChI=1S/C24H20N2O4S3/c1-5-25-21(28)19(33-23(25)31)17-15-10-13(30-22(29)16-7-6-8-32-16)9-14-12(2)11-24(3,4)26(18(14)15)20(17)27/h6-11H,5H2,1-4H3/b19-17-

InChI Key

UXDLMZNGVXTRAP-ZPHPHTNESA-N

Isomeric SMILES

CCN1C(=O)/C(=C/2\C3=CC(=CC4=C3N(C2=O)C(C=C4C)(C)C)OC(=O)C5=CC=CS5)/SC1=S

Canonical SMILES

CCN1C(=O)C(=C2C3=CC(=CC4=C3N(C2=O)C(C=C4C)(C)C)OC(=O)C5=CC=CS5)SC1=S

Origin of Product

United States

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